18a-Glycyrrhetic acid

概要

説明

18a-Glycyrrhetic acid, also known as 18α-Glycyrrhetinic acid, is a bioactive triterpenoid compound found in licorice (Glycyrrhiza glabra). It is a derivative of glycyrrhizic acid, which is the main active component of licorice root. This compound has garnered significant attention due to its various pharmacological properties, including anti-inflammatory, anti-proliferative, and apoptotic effects .

準備方法

Synthetic Routes and Reaction Conditions

18a-Glycyrrhetic acid can be synthesized through the hydrolysis of glycyrrhizic acid. One common method involves treating glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18α- and 18β-glycyrrhetinic acids. The mixture is then subjected to benzoylation, followed by separation using chromatography on silica gel. The 18α-glycyrrhetinic acid is obtained through alkaline hydrolysis of methyl 3-benzoyl-18α-glycyrrhetinate .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of glycyrrhizic acid from licorice root, followed by chemical modification to obtain the desired compound. The process includes hydrolysis, purification, and crystallization steps to ensure high purity and yield .

化学反応の分析

Key Reaction Parameters:

This method achieves >90% purity of 18α-GA, confirmed via gas chromatography . Hydrolysis of 18α-glycyrrhizin with 10% sulfuric acid also produces 18α-GA, alongside glucuronic acid .

Biochemical Interactions and Signaling Pathways

18α-GA modulates key cellular pathways through direct molecular interactions:

NF-κB Inhibition and Proteasome Activation

18α-GA acts as a potent inhibitor of NF-κB, a transcription factor involved in inflammation and apoptosis. It suppresses NF-κB DNA-binding activity by 60–80% at 50 μM, while concurrently activating proteasomal degradation pathways .

TGF-β/Smad Pathway Modulation

In hepatic stellate cells (HSCs), 18α-GA downregulates collagen synthesis by altering TGF-β/Smad signaling:

-

Smad3 Phosphorylation : Reduced by 40% at 24 hours and 70% at 48 hours .

-

Collagen Expression : mRNA levels of COL1A2 and COL3A1 decrease by 55% and 50%, respectively .

| Parameter | Effect of 18α-GA (24–48 h) | Cell Line | Reference |

|---|---|---|---|

| Smad3 mRNA | ↓ 60–70% | LX-2, CFSC | |

| Smad7 Protein | ↑ 2.5–3.0-fold | LX-2, CFSC | |

| NF-κB DNA Binding | ↓ 65–75% | LX-2, CFSC |

Enzymatic and Structural Modifications

18α-GA undergoes metabolic transformations that enhance its bioactivity:

Glucuronidation and Sulfation

Phase II metabolism introduces sulfate or glucuronide groups at the C-3 hydroxyl position, increasing solubility and altering pharmacological effects .

Derivatization for Enhanced Activity

Structural modifications at C-2 (e.g., cyano or trifluoromethyl groups) amplify cytotoxic effects. For example:

Pharmacological Activity-Related Reactions

18α-GA’s interactions with enzymes and receptors underpin its therapeutic effects:

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition

18α-GA selectively inhibits 11β-HSD1 (IC<sub>50</sub> = 0.8 μM), disrupting cortisol metabolism and reducing glucocorticoid-driven inflammation .

Antifibrotic Mechanisms

By suppressing SP-1, AP-1, and NF-κB transcription factors, 18α-GA reduces collagen deposition in liver fibrosis models .

Stability and Degradation

18α-GA exhibits thermal stability up to 331°C but degrades under prolonged UV exposure. Hydrolysis in acidic conditions (pH < 3) yields aglycone derivatives .

科学的研究の応用

Anti-Inflammatory Properties

18α-GA exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. Research indicates that 18α-Glycyrrhetinic acid monoglucuronide (18α-GAMG), a derivative of 18α-GA, effectively inhibits the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 cells. This inhibition is mediated through the suppression of the NF-κB and MAPK signaling pathways, leading to reduced production of inflammatory cytokines like IL-6 and TNF-α .

Table 1: Summary of Anti-Inflammatory Effects of 18α-GA

| Study | Model | Mechanism | Key Findings |

|---|---|---|---|

| Li et al. (2017) | RAW264.7 cells | NF-κB inhibition | 70% inhibition of NO production at 40 μM |

| Gale (2024) | In vitro | Cytokine suppression | Significant reduction in IL-6 production |

| PMC6737304 (2019) | Human fibroblasts | Nrf2 activation | Protective against DNA damage induced by MMC |

Anti-Cancer Potential

Emerging evidence suggests that 18α-GA may have anti-cancer properties, particularly in gastric cancer. Studies have demonstrated that it can inhibit the proliferation of gastric cancer cells by modulating the MAPK signaling pathway. Specifically, it reduces the expression of KRAS and p-ERK1/2 proteins, promoting apoptosis and cell cycle arrest in the G0/G1 phase .

Table 2: Anti-Cancer Effects of 18α-GA

| Study | Model | Dose/Concentration | Effect | Mechanism |

|---|---|---|---|---|

| ResearchGate (2023) | AGS cells | 63.56 μM for 24 h | Decreased cell viability | MAPK pathway modulation |

| PMC10449304 (2023) | In vitro | Varies by study | Induced apoptosis | Suppression of KRAS and p-ERK1/2 |

Neuroprotective Effects

The neuroprotective potential of 18α-GA has been explored in the context of Alzheimer's disease (AD). Research indicates that it activates proteasome functions, leading to enhanced protein homeostasis and reduced amyloid-beta aggregation. In model organisms like Caenorhabditis elegans, treatment with 18α-GA resulted in lifespan extension and lower paralysis rates associated with AD .

Table 3: Neuroprotective Effects of 18α-GA

| Study | Model Organism | Mechanism | Key Findings |

|---|---|---|---|

| PMC6737304 (2019) | C. elegans | Proteasome activation | Enhanced lifespan and reduced AD symptoms |

| PMC6071922 (2017) | Human/murine cells | Proteostasis maintenance | Decreased Aβ deposits in neuronal models |

Hepatoprotective Activity

18α-GA has shown promise in protecting liver function from damage caused by various insults. Studies indicate its ability to modulate signaling pathways related to oxidative stress and inflammation, thereby improving outcomes in models of liver injury .

Table 4: Hepatoprotective Effects of 18α-GA

| Study | Model | Dose/Concentration | Effect | Mechanism |

|---|---|---|---|---|

| MDPI (2023) | Wistar rats | 50 mg/kg for 7 days | Hepatoprotection observed | Downregulation of PPARγ and Nrf2 pathways |

| Gale (2024) | In vivo studies | Varied doses across studies | Improved liver function markers | Activation of protective signaling pathways |

作用機序

18a-Glycyrrhetic acid exerts its effects through several molecular targets and pathways:

Inhibition of 11-HSD1: This enzyme is involved in the conversion of cortisone to cortisol, and its inhibition leads to reduced cortisol levels.

Activation of PPAR-γ: This pathway is involved in the regulation of glucose and lipid metabolism.

Suppression of NF-κB and MAPK Signaling: These pathways are crucial for inflammatory responses, and their suppression leads to anti-inflammatory effects.

類似化合物との比較

18a-Glycyrrhetic acid is often compared with its isomer, 18β-Glycyrrhetinic acid, and other triterpenoids such as carbenoxolone and enoxolone. While 18β-Glycyrrhetinic acid is more commonly studied, this compound has unique properties, such as selective inhibition of 11-HSD1 and distinct anti-proliferative effects .

List of Similar Compounds

- 18β-Glycyrrhetinic acid

- Carbenoxolone

- Enoxolone

- Cordycepin

- Probenecid

生物活性

18α-Glycyrrhetic acid (18α-GA) is a triterpenoid compound derived from licorice root, recognized for its diverse biological activities. This article delves into the various pharmacological effects of 18α-GA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

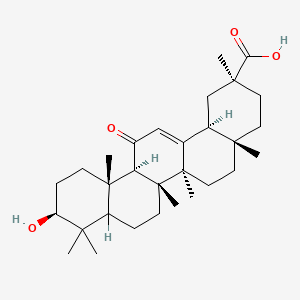

Chemical Structure and Properties

18α-GA, along with its counterpart 18β-Glycyrrhetic acid (18β-GA), exhibits significant structural similarities that contribute to their biological activities. The chemical structure of 18α-GA is characterized by a pentacyclic triterpenoid framework, which is crucial for its interaction with biological targets.

1. Anti-inflammatory Effects

Research has demonstrated that 18α-GA possesses potent anti-inflammatory properties. It inhibits the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibition occurs through the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is pivotal in regulating inflammatory responses .

Table 1: Summary of Anti-inflammatory Studies on 18α-GA

2. Antitumor Activity

18α-GA has shown promise in cancer treatment, particularly in inhibiting the proliferation of tumor cells. In gastric cancer models, 18α-GA effectively reduces cell viability and induces apoptosis through modulation of the mitogen-activated protein kinase (MAPK) signaling pathway .

Case Study: Gastric Cancer

In a study involving AGS gastric cancer cells, treatment with 18β-Glycyrrhetic acid (a derivative) resulted in a significant decrease in cell viability (IC50 = 63.56 μM) and increased apoptosis rates . This suggests that both 18α and 18β forms may share similar antitumor mechanisms.

3. Hepatoprotective Effects

The hepatoprotective properties of 18α-GA have been extensively studied. It has been shown to protect against cholestatic liver injury by activating Nrf2 and PPAR-γ pathways, leading to reduced inflammation and improved bile excretion .

Table 2: Hepatoprotective Studies on 18α-GA

The biological activity of 18α-GA can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : By blocking NF-κB and MAPK pathways, it effectively reduces the production of pro-inflammatory cytokines.

- Antioxidant Activity : Activation of Nrf2 enhances the cellular antioxidant response, protecting against oxidative stress.

- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, thereby inhibiting proliferation.

特性

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21?,22+,23-,26-,27+,28+,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDGHEJMBKOTSU-NFYGSHHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-53-4, 1449-05-4 | |

| Record name | Enoxolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3β,18α,20β)-3-hydroxy-11-oxoolean-12-en-29-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。